3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol

Fluorous Synthesis Separation Science Microfluidics

3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol, also known as 1H,1H,1H,2H-Perfluoroheptan-2-ol, is a specialty fluorinated aliphatic alcohol with the molecular formula C7H5F11O and a molecular weight of 314.10 g/mol. Its structure features a perfluorinated tail of six carbon atoms (C6F13) separated from a hydroxyl group by a single non-fluorinated carbon atom (a –CH2– spacer).

Molecular Formula C7H5F11O
Molecular Weight 314.1 g/mol
CAS No. 914637-05-1
Cat. No. B149262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol
CAS914637-05-1
Molecular FormulaC7H5F11O
Molecular Weight314.1 g/mol
Structural Identifiers
SMILESCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O
InChIInChI=1S/C7H5F11O/c1-2(19)3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h2,19H,1H3
InChIKeyQOYNEVFKTZVANM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol (CAS 914637-05-1) Procurement Guide: Core Identity and Classification


3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol, also known as 1H,1H,1H,2H-Perfluoroheptan-2-ol, is a specialty fluorinated aliphatic alcohol with the molecular formula C7H5F11O and a molecular weight of 314.10 g/mol [1]. Its structure features a perfluorinated tail of six carbon atoms (C6F13) separated from a hydroxyl group by a single non-fluorinated carbon atom (a –CH2– spacer). This classification places it within the broader family of perfluoroalkyl alcohols, which are valued for their exceptional chemical and thermal stability, low surface energy, and unique solvation properties . The compound's high degree of fluorination (11 fluorine atoms) and specific chain length dictate its distinct physicochemical profile, setting it apart from both shorter-chain fluorinated alcohols and longer-chain fluorotelomer alcohols (FTOHs).

Why Generic 'Fluorinated Alcohol' Specifications are Insufficient for 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol


Treating all perfluoroalkyl alcohols as interchangeable is a critical error in both research and industrial applications. The specific chain length (C7 vs. C6, C8, etc.) and the presence of a single –CH2– spacer in 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol directly modulate key performance parameters, including hydrophobicity, volatility, and self-assembly behavior [1]. Substitution with a shorter-chain analog like 2,2,2-trifluoroethanol (C2) fails to provide the required surface activity or low polarity for fluorous biphasic systems . Conversely, substituting with a longer-chain 6:2 fluorotelomer alcohol (FTOH) (C8) introduces a significantly higher bioaccumulation potential and a different biodegradation pathway, with 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol being an aerobic biodegradation product of the latter . The following quantitative evidence demonstrates why this specific molecular architecture cannot be casually replaced.

Quantitative Evidence for the Differentiated Performance of 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol


Distilled Volatility Profile: Lower Boiling Point vs. 6:2 FTOH for Efficient Processing

The compound exhibits a significantly lower boiling point compared to its precursor, 6:2 FTOH (1H,1H,2H,2H-Perfluoro-1-octanol). At a reduced pressure of 15 mmHg, 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol boils at 45-47 °C , whereas 6:2 FTOH boils at 87°C under a higher pressure of 20 mmHg . This substantial difference in volatility allows for easier removal and recycling of the compound in fluorous biphasic catalysis and solvent systems, reducing energy input and processing time.

Fluorous Synthesis Separation Science Microfluidics

Modulated Hydrophobicity: Computed XLogP3 of 3.8 for Optimized Fluorous Biphasic Partitioning

The compound's lipophilicity, as estimated by its computed octanol-water partition coefficient (XLogP3), is 3.8 [1]. This value positions it in a crucial intermediate range. It is substantially more hydrophobic than shorter-chain fluorinated alcohols like 2,2,2-Trifluoroethanol (XLogP3 ≈ 0.4) [2], ensuring strong partitioning into fluorous phases. Yet, it is considerably less lipophilic than longer-chain FTOHs (e.g., 17:2 FTOH with a predicted LogP of 11.7) , mitigating the extreme bioaccumulation and environmental persistence concerns associated with longer-chain perfluoroalkyl substances (PFAS).

Medicinal Chemistry Fluorous Chemistry Property Prediction

Surface Activity Benchmarking: Synergistic Potential for Sub-20 mN/m Surface Tension in Formulations

As a perfluoroalkyl alcohol building block, this compound confers the potential for extreme surface tension reduction. While direct surface tension data for the neat compound is not widely reported, its incorporation as a raw material into nonionic surfactants has been shown to achieve minimum surface tensions as low as 17.89 mN/m in aqueous solution [1]. This performance aligns with class-level expectations for perfluoroalkyl segments, which can reduce surface tension to the 27-32 mN/m range [2]. For comparison, the longer-chain 6:2 FTOH itself exhibits a surface tension of approximately 16 mN/m , while hydrocarbon-based surfactants typically only reach the 40-41 mN/m range [2]. This establishes the compound as a potent hydrophobe for creating low-surface-energy interfaces.

Surfactant Science Coatings Formulation Chemistry

Defined Role as an Aerobic Biodegradation Product of 6:2 FTOH for Environmental Fate Studies

3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol is not a starting material but a defined intermediate metabolite in the aerobic biodegradation pathway of 1H,1H,2H,2H-Tridecafluoro-1-n-octanol (6:2 FTOH) . This specific relationship is crucial for environmental fate and transport studies of fluorotelomer-based substances. Unlike the parent 6:2 FTOH or other metabolites like perfluorohexanoic acid (PFHxA), this secondary alcohol represents a transient, intermediate oxidation state in the biotransformation cascade. Its identification and quantification are essential for accurately tracking the degradation of 6:2 FTOH in environmental matrices such as soils and activated sludge [1].

Environmental Chemistry PFAS Analysis Biodegradation

Validated Structural Identity: NMR Reference Data for Unambiguous Confirmation

The compound's structural identity is rigorously defined by multiple 19F and 1H NMR spectra, which are archived in the SpectraBase spectral database [1]. This availability of peer-reviewed, published spectral data provides a verifiable benchmark for identity and purity confirmation that is not universally available for all specialty fluorinated intermediates. For example, a search for similar spectral data for the related compound 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononan-2-ol confirms its distinct spectral fingerprint [1]. This allows procurement and quality control teams to move beyond reliance on vendor-supplied certificates of analysis (CoA) and perform independent, data-driven verification.

Analytical Chemistry Quality Control Spectral Database

Documented Utility as a Building Block for a Recyclable Fluorous Organocatalyst

A patent and associated research demonstrate the specific application of 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol in the synthesis of a recyclable fluorous hydrazine carbothioate compound. This fluorous-tagged organocatalyst, when used with N-chlorosuccinimide (NCS), efficiently catalyzes the acetalization of aldehydes [1]. This is a distinct application from other fluorinated alcohols, such as hexafluoroisopropanol (HFIP), which is more commonly employed as a solvent additive rather than a building block for a fluorous catalyst [2]. The ability to recover and reuse the fluorous catalyst via simple phase separation addresses key cost and sustainability concerns in catalytic processes.

Green Chemistry Organocatalysis Fluorous Synthesis

Primary Research and Industrial Applications for 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol


Synthesis of Fluorous-Tagged Reagents and Catalysts for Green Chemistry

This compound serves as a critical building block for the synthesis of fluorous-tagged molecules, most notably a recyclable hydrazine carbothioate organocatalyst [1]. Its specific chain length provides an optimal balance for partitioning into fluorous solvents while maintaining solubility in organic reaction media. The resulting fluorous catalysts can be recovered after a reaction by simple liquid-liquid or solid-phase extraction and reused, reducing catalyst cost and waste generation compared to non-recoverable alternatives. This application leverages its defined intermediate hydrophobicity (XLogP3 of 3.8) and distinct reactivity profile [2].

Analytical Reference Standard for Environmental Fate Studies of 6:2 FTOH

In environmental analytical chemistry, 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol is an indispensable reference standard. Its defined role as a key aerobic biodegradation intermediate of 6:2 FTOH is essential for tracking the environmental transformation of this common fluorotelomer . Quantifying this specific metabolite in environmental samples (e.g., water, soil, biota) provides direct evidence of 6:2 FTOH contamination and ongoing degradation, which is crucial for regulatory compliance and risk assessment related to PFAS. Its unique spectral fingerprint (NMR) allows for confident identification in complex matrices [3].

Precursor for Specialty Low-Surface-Energy Coatings and Surfactants

As a short-chain perfluoroalkyl alcohol, this compound is an ideal hydrophobic precursor for designing next-generation nonionic surfactants and coatings. When incorporated as the hydrophobic tail, derived surfactants can reduce the surface tension of water to below 20 mN/m, a performance characteristic unattainable by hydrocarbon or silicone-based alternatives [4]. This makes it valuable for formulating specialty coatings, leveling agents, and wetting additives for industries like microelectronics and advanced materials, where extreme surface control is required.

Modifier for Nanomaterial Composites and Surface Functionalization

The compound is used as a material to improve nanotube composites [5]. Its highly fluorinated tail provides a low-surface-energy interface that can enhance the dispersion of carbon nanotubes or other nanomaterials within a polymer matrix. This functionalization improves the mechanical, electrical, or thermal properties of the final composite by preventing agglomeration and ensuring a more uniform distribution of the nanomaterial.

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